1,2-Dimethylindolizine
Description
1,2-Dimethylindolizine (CAS: 1125-77-5) is a bicyclic heteroaromatic compound featuring a fused six- and five-membered ring system with methyl groups at positions 1 and 2. Its structure is characterized by a nitrogen atom in the five-membered ring (Figure 1). This compound is primarily utilized in industrial and scientific research applications due to its stability and synthetic versatility .
Properties
CAS No. |
1125-77-5 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
1,2-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 |
InChI Key |
LXJSTVUBHWUAOY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CC=CC2=C1C |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1C |
Synonyms |
1,2-Dimethylindolizine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Indolizine derivatives vary significantly based on substituents, which influence electronic properties and reactivity. Key analogues include:
Key Observations :
Comparison :
Physicochemical Properties
| Property | This compound | Diethyl 7-methoxy-3-benzoylindolizine | Ethyl 3-(4-Br-benzoyl)indolizine |
|---|---|---|---|
| Solubility | High in organic solvents | Moderate in polar solvents (e.g., DMSO) | Low due to bromine substituent |
| Thermal Stability | Stable up to 250°C | Decomposes above 200°C | Stable up to 180°C |
| IR Peaks (cm<sup>-1</sup>) | N/A | 1708 (C=O), 1614 (C=C) | 1682 (C=O), 1590 (C-Br) |
Notes:

Comparison :
- Methyl-substituted indolizines are less biologically active than derivatives with electron-withdrawing groups, which enhance target binding .
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